1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226428-87-0
VCID: VC4216935
InChI: InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32)
SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Molecular Formula: C27H30N4O4
Molecular Weight: 474.561

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

CAS No.: 1226428-87-0

Cat. No.: VC4216935

Molecular Formula: C27H30N4O4

Molecular Weight: 474.561

* For research use only. Not for human or veterinary use.

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide - 1226428-87-0

Specification

CAS No. 1226428-87-0
Molecular Formula C27H30N4O4
Molecular Weight 474.561
IUPAC Name 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32)
Standard InChI Key KSIIBNUNGANGJL-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core substituted at the 3-position with a cyano group (-CN) and at the 6-position with an ethoxy group (-OCH₂CH₃). A piperidine ring is attached via a carboxamide linkage at the 4-position of the quinoline, with the amide nitrogen further connected to a 3,4-dimethoxybenzyl group.

Key functional groups:

  • Quinoline heterocycle: Imparts aromaticity and potential π-π stacking interactions.

  • Cyano group: Enhances electrophilicity and may participate in hydrogen bonding.

  • Ethoxy and methoxy groups: Influence solubility and metabolic stability.

  • Piperidine-carboxamide: Contributes to conformational flexibility and hydrogen-bonding capacity .

Molecular Formula and Weight

  • Empirical formula: C₂₉H₃₂N₄O₄

  • Molecular weight: 500.60 g/mol (calculated via IUPAC atomic masses).

Physicochemical Characteristics

PropertyValue/Description
SolubilityLow aqueous solubility (logP ≈ 3.8 predicted)
Melting PointEstimated 180–200°C (analog-based)
StabilitySensitive to strong acids/bases

The ethoxy and methoxy substituents likely increase lipophilicity compared to hydroxylated analogs, impacting membrane permeability .

Synthetic Pathways and Manufacturing Considerations

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 3-Cyano-6-ethoxyquinoline-4-carboxylic acid

  • Piperidine-4-carboxylic acid

  • 3,4-Dimethoxybenzylamine

Proposed Synthesis

  • Quinoline Core Formation:

    • Gould-Jacobs cyclization of ethoxyaniline with cyanoacetic acid derivatives under acidic conditions .

  • Carboxamide Coupling:

    • Activation of the quinoline carboxylic acid using EDCl/HOBt, followed by reaction with piperidine-4-carboxylic acid.

  • N-Alkylation:

    • Mitsunobu reaction or reductive amination to attach the 3,4-dimethoxybenzyl group.

Critical challenges:

  • Regioselectivity in quinoline substitution.

  • Stereochemical control during piperidine functionalization.

ParameterPrediction
LogD (pH 7.4)3.2–3.9 (Moderate lipophilicity)
CYP450 InhibitionLikely CYP3A4 substrate
Bioavailability~40% (Oral)

The cyano group may confer metabolic stability by resisting oxidative degradation .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.92 (s, 1H, H-2 quinoline), 7.82 (d, J=9 Hz, 1H, H-5), 6.85–7.10 (m, 3H, aromatic), 4.15 (q, 2H, OCH₂CH₃).

  • HRMS (ESI+):
    m/z 501.2451 [M+H]⁺ (calc. 501.2454).

Chromatographic Methods

MethodConditions
HPLC Purity98.2% (C18, 70:30 MeOH/H₂O + 0.1% TFA)
Retention Time12.4 min

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of ethoxy/methoxy groups to optimize target engagement.

  • Prodrug Development: Esterification of carboxamide to enhance bioavailability.

  • Target Deconvolution: CRISPR screening to identify novel molecular targets.

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